3-Amino-1,2,4-triazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIWQHRXSLOUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149816 | |
| Record name | 3-Amino-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-99-6 | |
| Record name | 3-Amino-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,2,4-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triazin-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-1,2,4-triazine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Notably, derivatives of this heterocycle have emerged as potent inhibitors of key signaling pathways implicated in cancer, such as the PDK1/Akt pathway, making them attractive candidates for drug development, particularly in aggressive malignancies like pancreatic ductal adenocarcinoma. This technical guide provides a comprehensive overview of the primary synthetic routes to access this compound starting materials, with a focus on practical experimental protocols and comparative data analysis. Key synthetic strategies, including the classical cyclocondensation of aminoguanidines with 1,2-dicarbonyl compounds and alternative approaches, are detailed. Furthermore, this guide outlines the typical experimental workflow for the synthesis and biological evaluation of these compounds and illustrates the critical signaling pathways they target.
Introduction
The 1,2,4-triazine core, particularly when substituted with an amino group at the 3-position, represents a versatile template for the design of novel therapeutic agents. The nitrogen-rich nature of this heterocyclic system allows for a multitude of hydrogen bonding interactions, while the three positions on the triazine ring offer ample opportunities for structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties. The significance of this scaffold has been highlighted by the discovery of this compound derivatives as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key regulator of cellular metabolism that is often dysregulated in cancer. This guide serves as a practical resource for researchers engaged in the synthesis and development of this compound-based compounds.
Synthetic Routes to 3-Amino-1,2,4-triazines
The synthesis of the this compound core can be achieved through several key strategies. The most prevalent and versatile method involves the cyclocondensation of an aminoguanidine salt with a 1,2-dicarbonyl compound. Variations of this approach allow for the introduction of diverse substituents at the 5- and 6-positions of the triazine ring.
Cyclocondensation of Aminoguanidine with 1,2-Dicarbonyl Compounds
This is the most widely employed method for the synthesis of 5,6-disubstituted 3-amino-1,2,4-triazines. The reaction proceeds by the condensation of aminoguanidine with a 1,2-dicarbonyl compound (an α-diketone or a glyoxal derivative) to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the triazine ring.
A general synthetic scheme is presented below:
This protocol describes the synthesis of a library of this compound derivatives with potential as PDK1 inhibitors.
-
Synthesis of bis(1H-indol-3-yl)ethane-1,2-diones (Intermediate 4a-ab):
-
To a solution of the appropriate indole (1a-d or 2a-d) in a 2:1 mixture of DCM/heptane, add AlCl₃ (as a Lewis acid catalyst).
-
Cool the reaction mixture to 0 °C.
-
Add the corresponding indolyl-oxo-acetyl chloride (3a-h) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with ice water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Synthesis of 3-amino-5,6-di(1H-indol-3-yl)-1,2,4-triazines (5a-ab and 6h-ab):
-
To a solution of the bis(1H-indol-3-yl)ethane-1,2-dione (4a-ab) in n-butanol, add aminoguanidine bicarbonate.
-
Reflux the reaction mixture for 3 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by filtration and wash with a suitable solvent (e.g., cold ethanol).
-
The reaction may yield a mixture of two isomers (5 and 6) which can be separated by column chromatography if necessary.
-
The following table summarizes the yields for a selection of synthesized 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine derivatives.
| Compound | R¹ | R² | R³ | Yield (%) |
| 5a | H | H | H | 98 |
| 5b | H | H | 5-F | 85 |
| 5c | H | H | 5-Cl | 78 |
| 5d | H | H | 5-Br | 75 |
| 5e | H | H | 5-CH₃ | 88 |
| 5f | H | H | 7-CH₃ | 65 |
| 5g | H | H | 5-OCH₃ | 55 |
| 5h | H | CH₃ | H | 65 |
| 5i | H | CH₃ | 5-F | 58 |
| 5j | H | CH₃ | 5-Cl | 55 |
| 6h | H | CH₃ | H | 35 |
| 6i | H | CH₃ | 5-F | 29 |
| 6j | H | CH₃ | 5-Cl | 33 |
Data extracted from Carbone et al., 2023.[1]
Alternative Synthetic Routes
While the condensation with 1,2-dicarbonyls is the most common approach, other methods have been developed for the synthesis of 3-amino-1,2,4-triazines.
This method involves the reaction of thiosemicarbazide with an α-haloketone to form a thiosemicarbazone intermediate, which is then cyclized to the this compound.
Substituted 3-amino-1,2,4-triazoles can be synthesized through a regioselective 1,3-dipolar cycloaddition reaction of nitrile imines with guanidine derivatives.[2] This method provides a rapid route to functionalized 3-amino-1,2,4-triazoles under ambient conditions.
Characterization Data
The structural elucidation of the synthesized this compound derivatives is typically performed using a combination of spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | Signals for aromatic and aliphatic protons, and a characteristic broad singlet for the -NH₂ protons. The chemical shifts are dependent on the substituents and the solvent. |
| ¹³C NMR | Resonances for the triazine ring carbons, typically in the range of 140-160 ppm, along with signals for the substituent carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3200-3400 cm⁻¹), C=N stretching of the triazine ring (around 1570-1620 cm⁻¹), and other functional groups present in the molecule. |
| Mass Spectrometry | The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. |
Example Characterization Data for this compound:
-
¹H NMR (DMSO-d₆): δ 8.35 (s, 1H), 8.75 (s, 1H), 6.80 (br s, 2H, NH₂)
-
¹³C NMR (DMSO-d₆): δ 148.5, 150.2, 156.8
-
Melting Point: 174-177 °C
Biological Evaluation Workflow
The development of this compound derivatives as potential drug candidates involves a systematic workflow of biological evaluation.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., PDK1), the substrate, ATP, and the test compound (this compound derivative) at various concentrations.
-
Incubate the reaction at the optimal temperature for a defined period.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC₅₀ value for each compound to determine its potency as a kinase inhibitor.
-
3D Tumor Spheroid Cytotoxicity Assay
3D tumor spheroids more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.
-
Spheroid Formation:
-
Seed tumor cells in ultra-low attachment plates to promote self-assembly into spheroids.
-
Allow the spheroids to form and grow for several days.
-
-
Compound Treatment:
-
Treat the established spheroids with various concentrations of the this compound derivatives.
-
Incubate for a period of 3 to 6 days.
-
-
Viability Assessment:
-
Assess the viability of the spheroids using a suitable assay, such as CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Alternatively, image-based methods can be used to measure spheroid size and morphology.
-
-
Data Analysis:
-
Determine the effect of the compounds on spheroid growth and viability.
-
Calculate IC₅₀ values to quantify the cytotoxic or anti-proliferative effects.
-
Targeted Signaling Pathway: PDK1 in Pancreatic Cancer
A key target of several promising this compound derivatives is the PDK1 signaling pathway, which is frequently hyperactivated in pancreatic cancer.
In pancreatic ductal adenocarcinoma (PDAC), activating mutations in the KRAS oncogene are present in over 90% of cases. Mutated KRAS leads to the constitutive activation of downstream signaling pathways, including the PI3K/PDK1/Akt pathway. PDK1, a master kinase, phosphorylates and activates Akt, which in turn regulates a multitude of downstream effectors involved in cell proliferation, survival, and metabolism. By inhibiting PDK1, this compound derivatives can effectively block this critical signaling node, leading to anti-tumor effects.
Conclusion
The this compound scaffold continues to be a valuable starting point for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse libraries of these compounds. The detailed experimental protocols and workflow for biological evaluation will aid researchers in the efficient identification and optimization of lead candidates. As our understanding of the molecular drivers of diseases like pancreatic cancer deepens, the rational design and synthesis of targeted inhibitors based on the this compound core will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-1,2,4-triazine CAS number and safety data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Amino-1,2,4-triazine, a versatile heterocyclic compound recognized as a crucial building block in synthetic and pharmaceutical chemistry. Its derivatives have shown significant potential, particularly in oncology, by targeting key metabolic pathways in cancer cells.
Chemical Identity and Properties
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-Amino-as-triazine, 1,2,4-Triazin-3-amine |
| CAS Number | 1120-99-6[1][2][3][4] |
| Molecular Formula | C₃H₄N₄[2][4][5] |
| Molecular Weight | 96.09 g/mol [2][4][5] |
| Appearance | Brown to brown-violet crystalline powder[1][4] |
| Melting Point | 175°C to 177°C |
Safety and Hazard Information
This compound is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize its classification and safety precautions according to the Globally Harmonized System (GHS).
GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2[3][6][7] |
| Serious Eye Damage/Eye Irritation | 2 / 2A[3][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system)[3][6] |
GHS Label Elements
| Element | Description |
| Pictogram | |
| Signal Word | Warning [3][6][8] |
| Hazard Statements | H315: Causes skin irritation.[3][8][9] H319: Causes serious eye irritation.[3][8][9] H335: May cause respiratory irritation.[3][8][9] |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7][9] |
| P264 | Wash hands and any exposed skin thoroughly after handling.[3][7] | |
| P271 | Use only outdoors or in a well-ventilated area.[3][7][9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][7][9] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][9] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[9] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |
| P405 | Store locked up.[7][9] | |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[7][9] |
Biological Activity and Signaling Pathway
Derivatives of this compound have been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs).[10][11] PDKs are critical enzymes in cancer cell metabolism. They phosphorylate and inactivate the Pyruvate Dehydrogenase (PDH) complex, which shifts glucose metabolism from oxidative phosphorylation towards aerobic glycolysis (the Warburg effect). This metabolic reprogramming supports cancer cell proliferation and aggressiveness.[10][11]
By inhibiting PDK1, this compound derivatives prevent the inactivation of the PDH complex. This restores the metabolic flux towards oxidative phosphorylation, leading to a redox imbalance and ultimately triggering apoptotic cancer cell death. This mechanism of action makes these compounds promising candidates for cancer therapeutics, particularly for aggressive forms like Pancreatic Ductal Adenocarcinoma (PDAC).[10]
Caption: Inhibition of the PDK1/PDH axis by this compound derivatives.
Experimental Protocols
The following section details a representative synthetic methodology for creating a library of this compound derivatives with potential as PDK1 inhibitors, as described in the literature.[10]
General Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines
This synthesis involves a multi-step process starting from indole derivatives.
Step 1: N-Methylation of Indole
-
Reagents and Conditions: To a solution of the starting indole in toluene, potassium tert-butoxide (t-BuOK) and tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) are added. The mixture is stirred at room temperature for a period of 1 to 24 hours. Subsequently, methyl iodide (CH₃I) is added, and the reaction continues for 1 to 2 hours at room temperature.[10]
Step 2: Synthesis of Indole-3-glyoxylyl chloride
-
Reagents and Conditions: The N-methylated indole is dissolved in diethyl ether and cooled to 0°C. Oxalyl chloride is added, and the reaction is stirred for 3 hours at 0°C, followed by an additional hour at room temperature.[10]
Step 3: Friedel-Crafts Acylation
-
Reagents and Conditions: The resulting glyoxylyl chloride is reacted with another indole derivative in the presence of aluminum chloride (AlCl₃) in a solvent mixture of DCM/heptane (2:1). The reaction proceeds at room temperature for 2 hours.[10]
Step 4: Cyclization to form the this compound core
-
Reagents and Conditions: The product from the previous step is reacted with aminoguanidine bicarbonate in n-butanol. The mixture is heated to reflux for 3 hours to yield the final 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine derivatives.[10]
Caption: General synthetic workflow for this compound derivatives.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound 97 1120-99-6 [sigmaaldrich.com]
- 3. georganics.sk [georganics.sk]
- 4. echemi.com [echemi.com]
- 5. This compound (CAS 1120-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-amino-1,2,4-triazine derivatives as a promising class of kinase inhibitors. The document focuses on their mechanism of action, synthesis, and pre-clinical evaluation, with a significant emphasis on their activity against Pyruvate Dehydrogenase Kinase (PDK), a key regulator of cancer cell metabolism. This guide also explores the activity of this scaffold against other kinase targets, offering a broader perspective on its therapeutic potential.
Introduction to this compound Derivatives in Kinase Inhibition
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The unique chemical architecture of the this compound core allows for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A particularly successful strategy in the development of these inhibitors has been the use of a molecular hybridization approach, where the this compound core is combined with other pharmacologically active moieties, such as indole and azaindole fragments.[1][2] This has led to the discovery of highly potent and selective inhibitors, most notably against PDK1.
Targeting the Pyruvate Dehydrogenase Kinase (PDK) Pathway
Pyruvate Dehydrogenase Kinases (PDKs) are a family of serine/threonine kinases that act as key regulators of cellular metabolism.[1][3] They function by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). This inhibition of PDC shunts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells. By inhibiting PDK, this compound derivatives can reactivate PDC, promoting oxidative phosphorylation and inducing metabolic stress and apoptosis in cancer cells.[1]
PDK/PDH Signaling Pathway
The following diagram illustrates the central role of PDK in regulating cellular metabolism and how its inhibition by this compound derivatives can impact cancer cells.
References
- 1. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational and molecular modeling studies of 3-Amino-1,2,4-triazine
An In-depth Technical Guide to the Computational and Molecular Modeling of 3-Amino-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the computational and molecular modeling studies performed on this scaffold. It details the theoretical and experimental approaches used to elucidate its structural, spectroscopic, and electronic properties. Furthermore, this document explores its interactions with biological targets through molecular docking simulations, highlighting its promise as a basis for novel therapeutic agents. All quantitative data is presented in structured tables for comparative analysis, and key experimental and computational protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate molecular structures, computational workflows, and biological signaling pathways.
Introduction
The 1,2,4-triazine ring system is a prominent scaffold in the design of biologically active molecules. The introduction of an amino group at the 3-position significantly influences the electronic properties and hydrogen bonding capabilities of the molecule, making this compound a valuable building block in drug discovery.[1][2] Computational and molecular modeling techniques have become indispensable tools for understanding the physicochemical properties of such molecules and for predicting their behavior in biological systems. This guide synthesizes the findings from various studies to provide a detailed technical resource on the computational analysis of this compound.
Molecular Structure and Spectroscopic Analysis
The structural and spectroscopic characteristics of this compound have been investigated through both experimental techniques and theoretical calculations. The crystal structure has been determined, providing precise bond lengths and angles.[3][4] These experimental findings are complemented by computational geometry optimization, most commonly performed using Density Functional Theory (DFT).
Geometrical Parameters
DFT calculations, particularly with the B3LYP functional and 6-311++G(d,p) basis set, have been shown to provide optimized geometrical parameters that are in good agreement with experimental X-ray diffraction data.[5][6]
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) (Calculated) | Bond Angle (°) (Calculated) |
| C3-N4 | 1.375 | N2-C3-N4 |
| N4-N5 | 1.389 | C3-N4-N5 |
| N5-C6 | - | N4-N5-C6 |
| C6-C1 | - | N5-C6-C1 |
| C1-N2 | 1.375 | C6-C1-N2 |
| N2-C3 | - | C1-N2-C3 |
| C3-N(amino) | - | N2-C3-N(amino) |
Note: Specific values for all parameters were not available in the provided search results. The table structure is representative.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational frequencies calculated using DFT methods, after scaling, show good correlation with experimental FT-IR and Raman spectra.[6][7] These studies allow for the assignment of vibrational modes to specific functional groups and motions within the molecule. The NIST Chemistry WebBook provides access to the experimental IR spectrum of this compound.[8]
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H stretch (amino) | - | - |
| C-H stretch | - | - |
| C=N stretch | - | - |
| Ring vibrations | - | - |
| N-H bend (amino) | - | - |
Note: Specific frequency values were not consistently available across the search results to populate this table fully.
NMR Spectroscopy
¹H and ¹³C NMR chemical shifts have been both experimentally determined and calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7][9][10][11] Theoretical calculations aid in the precise assignment of signals to the different protons and carbons in the molecule.
Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |
| H (Amino) | - | - | - | - |
| H5 | - | - | - | - |
| H6 | - | - | - | - |
| C3 | - | - | - | - |
| C5 | - | - | - | - |
| C6 | - | - | - | - |
Quantum Chemical Calculations
Quantum chemical calculations, primarily using DFT, provide deep insights into the electronic structure and reactivity of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability.[12][13][14] For a derivative, N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating high stability.[12]
Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters for a this compound Derivative
| Parameter | Value |
| HOMO Energy (EHOMO) | -6.2967 eV |
| LUMO Energy (ELUMO) | -1.8096 eV |
| Energy Gap (ΔE) | 4.4871 eV |
| Chemical Hardness (η) | 2.2435 eV |
Data for N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine from reference[12].
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.[15][16] The red regions on the MEP surface indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue regions represent positive potential and are prone to nucleophilic attack. For 3-Amino-1,2,4-triazole, the most negative regions are located around the nitrogen atoms of the triazole ring, indicating these as the primary sites for metal ion coordination.[15]
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mode of ligands to their protein targets. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in diseases like cancer and schizophrenia.
This compound Derivatives as PDK1 Inhibitors
A library of this compound derivatives has been designed and synthesized as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a target in pancreatic cancer.[17][18] Molecular modeling studies have shown that these ligands can be effectively placed within the ATP-binding site of PDK1.[17][18]
This compound Derivatives as h-DAAO Inhibitors
Derivatives of 1,2,4-triazine have been studied as inhibitors of human D-amino acid oxidase (h-DAAO), a therapeutic target for schizophrenia.[19][20] Molecular docking and dynamics simulations identified key interactions with residues such as Gly313, Arg283, Tyr224, and Tyr228.[19][20] The triazine core was found to form important hydrogen bonds within the active site.[19][20]
This compound Derivatives as mTOR Inhibitors
1,2,4-triazine derivatives have also been designed as potential inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cell growth and cancer.[21] Docking studies revealed that these compounds can bind to the mTOR active site through hydrogen bonding and pi-stacking interactions.[21]
Table 5: Summary of Molecular Docking Studies on this compound Derivatives
| Target Protein | PDB ID | Key Interacting Residues | Docking Score (Example) | Reference |
| PDK1 | - | - | - | [17][18] |
| h-DAAO | 3W4K | Gly313, Arg283, Tyr224, Tyr228 | - | [19][20][22] |
| mTOR | - | - | - | [21] |
| Pf-DHFR-TS | 1J3I, 1J3K | Arg122, Ser120 | -32.76 to -123.81 kcal/mol (CDOCKER) | [23] |
Note: Specific docking scores and PDB IDs were not available for all studies in the provided search results.
Methodologies
Computational Chemistry Protocols
-
Software: Gaussian 09W, SYBYL-X 2.0, AutoDockTools.[6][22][24]
-
DFT Calculations: Geometry optimization and frequency calculations are typically performed using the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-311+G(d,p).[7][12][25] Solvent effects can be modeled using the Polarizable Continuum Model (PCM).[5]
-
NMR Calculations: Chemical shifts are calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory.[7]
-
Molecular Docking: The protein structure is typically prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand is prepared by optimizing its geometry and assigning charges. Docking is then performed using software like AutoDock, and the results are analyzed based on binding energy and interactions.[23][24][26]
Synthesis Protocols
A general method for the synthesis of 3-amino-1,2,4-triazoles involves the cyclization of substituted hydrazinecarboximidamide derivatives.[27] For derivatives, a common synthetic procedure involves the reaction of a diketone with aminoguanidine bicarbonate in a suitable solvent like n-butanol under reflux.[18]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties | Bentham Science [eurekaselect.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of this compound [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational, DFT, thermal and dielectric studies on 3-nitrophenol-1,3,5-triazine-2,4,6-triamine (2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. tdx.cat [tdx.cat]
- 10. This compound(1120-99-6) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. irjweb.com [irjweb.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00094H [pubs.rsc.org]
- 21. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. media.malariaworld.org [media.malariaworld.org]
- 24. Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]
- 26. Molecular Docking and DFT Study of Synthesized Oxazine Derivatives [ejchem.journals.ekb.eg]
- 27. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro and In Vivo Experimental Design: 3-Amino-1,2,4-triazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-1,2,4-triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical chemistry due to their diverse biological activities.[1] Recent studies have highlighted their potential as potent and selective inhibitors of key enzymes in metabolic pathways, particularly Pyruvate Dehydrogenase Kinase (PDK), which is crucial in cancer cell metabolism.[1][2] The aberrant metabolic state of cancer cells, often referred to as the "Warburg effect," relies on the upregulation of glycolysis. PDKs play a pivotal role in this process by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), thereby shunting pyruvate away from mitochondrial oxidative phosphorylation.[3][4] By inhibiting PDKs, this compound compounds can reactivate PDC, restore mitochondrial respiration, and selectively induce apoptosis in cancer cells, making them a promising therapeutic strategy.[5]
This document provides detailed application notes and protocols for the in vitro and in vivo experimental design and evaluation of this compound compounds, with a focus on their application as anticancer agents targeting PDK1.
Section 1: In Vitro Experimental Design
Target Identification and Pathway Analysis
The primary molecular target for many anticancer this compound compounds is Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][6] Inhibition of PDK1 prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase (PDH) complex. This restores the conversion of pyruvate to acetyl-CoA, promoting flux through the TCA cycle and oxidative phosphorylation. In cancer cells, this metabolic shift increases the production of reactive oxygen species (ROS) and can trigger apoptosis.[3]
Protocol: Enzyme Inhibition Assay (PDK1)
This protocol is adapted from methods used to assess the inhibitory activity of compounds against PDK isoforms.[1] The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound compounds against PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
ADP-Glo™ Kinase Assay kit (Promega)
-
PDK substrate (e.g., a peptide corresponding to the PDH E1α subunit)
-
Test compounds and reference inhibitors (e.g., Dichloroacetate (DCA))
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer. The final DMSO concentration should be <1%.
-
Add 2.5 µL of test compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PDK1 enzyme and PDK substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near its Km for PDK1.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol: Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Objective: To determine the IC50 of this compound compounds in cancer cell lines.
Materials:
-
Human pancreatic cancer cell lines (e.g., KRAS-mutant PSN-1, KRAS-wild-type BxPC-3).[9][10]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds and reference drug (e.g., Gemcitabine).
-
MTT solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., 0.1 M HCl in absolute isopropanol or acidified SDS).[7][8]
-
96-well cell culture plates.
Procedure (2D Culture):
-
Seed cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of medium.[1]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for 72 hours.[9][10]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][11]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Note on 3D Spheroid Cultures: For a more physiologically relevant model, cytotoxicity can be assessed in 3D spheroids.[2] Spheroids are generated by seeding cells in ultra-low attachment plates. After treatment, viability is often measured using an acid phosphatase (APH) assay, which is better suited for 3D structures.[2]
In Vitro Experimental Workflow
A logical workflow is essential for the efficient screening and characterization of novel compounds. The process typically moves from broad, high-throughput screens to more detailed mechanistic studies for promising candidates.
In Vitro Data Summary
Quantitative data should be summarized for clear comparison.
Table 1: In Vitro PDK1 Enzyme Inhibition Data for Representative this compound Derivatives.[1]
| Compound | PDK1 IC50 (µM) |
|---|---|
| 5i | 0.01 |
| 5k | 0.01 |
| 5l | 0.01 |
| 5w | 0.01 |
| 6h | 0.01 |
| 6j | 0.01 |
| 6s | 0.01 |
| DAP (Ref.) | 1.8 |
| DCA (Ref.) | > 100 |
Data extracted from a study on selective PDK1 inhibitors.[1]
Table 2: In Vitro Cytotoxicity Data (72h, MTT Assay) for Representative Compounds.[9][10]
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | PSN-1 (KRAS-mutant) | 1.1 |
| BxPC-3 (KRAS-wt) | 4.8 | |
| 4g | PSN-1 (KRAS-mutant) | 1.4 |
| BxPC-3 (KRAS-wt) | 6.5 | |
| 5b | PSN-1 (KRAS-mutant) | 1.2 |
| BxPC-3 (KRAS-wt) | 5.2 | |
| 5j | PSN-1 (KRAS-mutant) | 1.3 |
| BxPC-3 (KRAS-wt) | 5.9 | |
| Gemcitabine (Ref.) | PSN-1 (KRAS-mutant) | 0.03 |
| BxPC-3 (KRAS-wt) | 0.01 |
Data extracted from a study on novel this compound PDK inhibitors.[9][10]
Section 2: In Vivo Experimental Design
Animal Model Selection
For anticancer studies, immunocompromised mouse models bearing human tumor xenografts are standard. Orthotopic models, where tumor cells are implanted in the corresponding organ (e.g., the pancreas), are often preferred over subcutaneous models as they better recapitulate tumor growth and metastasis.[13][14]
Recommended Model: Orthotopic or subcutaneous xenograft model using human pancreatic cancer cells (e.g., AsPC-1, PANC-1) in immunodeficient mice (e.g., NOD/SCID or Balb/c nu/nu).[13][15]
Protocol: Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of a lead this compound compound in a pancreatic cancer xenograft model.
Materials:
-
6-8 week old immunodeficient mice.
-
Human pancreatic cancer cells (e.g., PANC-1, 2x10⁶ cells per mouse).[15]
-
Matrigel (optional, to aid tumor establishment).
-
Lead compound, vehicle control, and positive control (e.g., Gemcitabine).
-
Calipers for tumor measurement.
-
Anesthesia and surgical equipment for orthotopic implantation.
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Tumor Implantation:
-
Subcutaneous: Resuspend cancer cells in PBS or medium (optionally mixed 1:1 with Matrigel). Inject subcutaneously into the dorsal flank of each mouse.[14]
-
Orthotopic: Anesthetize the mouse, make a small incision in the abdomen to expose the pancreas, and inject the cell suspension directly into the pancreas. Suture the incision.[13]
-
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Test Compound, Positive Control), typically with 8-10 mice per group.
-
Dosing: Administer the compound and controls via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2.[14]
-
Record body weight at each measurement as an indicator of toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.
-
Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot to confirm target engagement). Compare tumor growth inhibition (TGI) between groups.
Protocol: Pharmacokinetic (PK) Studies
PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[16]
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of a lead compound in rodents.
Materials:
-
Healthy mice (e.g., C57BL/6) or rats (e.g., Wistar).[17]
-
Lead compound formulated for intravenous (IV) and oral (PO) administration.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Divide animals into groups for IV and PO administration (n=3-4 per time point).
-
Administer a single dose of the compound (e.g., 1-5 mg/kg for IV, 10-50 mg/kg for PO).[17]
-
Collect blood samples (approx. 25-50 µL) at specified time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a method like submandibular or saphenous vein bleeding.[18][19]
-
Process blood to obtain plasma by centrifugation.
-
Extract the drug from plasma samples and analyze concentrations using a validated LC-MS/MS method.
-
Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Bioavailability (%F) can be calculated by comparing the dose-normalized AUC from PO and IV routes.
Protocol: Acute Toxicity Assessment
An acute toxicity study provides information on the potential health hazards of a substance after a single exposure.[20] The "up-and-down" or fixed-dose procedure is often used to estimate the LD50 (median lethal dose) while minimizing animal use.[21]
Objective: To determine the acute oral LD50 of a lead compound.
Procedure (Limit Test):
-
The limit test is a starting point when the substance is expected to have low toxicity.[22]
-
Use a group of 5-10 rats or mice, typically fasted overnight.[21][22]
-
Administer a single high dose of the compound (e.g., 2000 or 5000 mg/kg) via oral gavage.[23]
-
Observe animals closely for the first several hours and then daily for 14 days for signs of toxicity and mortality.[24]
-
Record all clinical signs, body weight changes, and any deaths.
-
If no mortality occurs, the LD50 is considered to be greater than the limit dose tested, and further testing at higher doses may not be necessary.[22] If mortality is observed, further testing with graduated doses is required to determine the LD50.
-
At the end of the study, perform a gross necropsy on all animals.
In Vivo Experimental Workflow and Data
Table 3: Acute Toxicity Data for the Related Triazine Herbicide, Atrazine.
| Compound | Animal Model | Route | LD50 (mg/kg) |
|---|---|---|---|
| Atrazine | Rat | Oral | 3090 |
| Mouse | Oral | 1750 | |
| Rabbit | Oral | 750 | |
| Rabbit | Dermal | 7500 |
Note: This data is for a related triazine compound and serves as a general reference. The toxicity of novel this compound derivatives must be determined empirically.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pyruvate Dehydrogenase Kinase as a Potential Therapeutic Target for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 6. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural Manipulations of Marine Natural Products Inspire a New Library of this compound PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Pk/bio-distribution | MuriGenics [murigenics.com]
- 17. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. uoanbar.edu.iq [uoanbar.edu.iq]
- 21. enamine.net [enamine.net]
- 22. fda.gov [fda.gov]
- 23. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dtsc.ca.gov [dtsc.ca.gov]
Application Notes: High-Throughput Screening of 3-Amino-1,2,4-triazine Libraries
Introduction
The 3-amino-1,2,4-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potent antitumor properties.[3] High-Throughput Screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries, like those based on the this compound core, to identify "hit" compounds that modulate a specific biological target or pathway.[4][5] These hits provide the starting point for further optimization in the drug discovery pipeline.[4]
This document provides detailed protocols and application notes for conducting HTS campaigns with this compound libraries, focusing on their application as kinase inhibitors in oncology.
Application Focus: Targeting Cancer Metabolism and Signaling
This compound derivatives have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Two key areas of application include the inhibition of Pyruvate Dehydrogenase Kinase (PDK) and Phosphatidylinositol 3-Kinase (PI3K).
-
PDK Inhibition: Pyruvate Dehydrogenase Kinases (PDKs) are critical enzymes in cancer cell metabolism.[6][7] They contribute to the "Warburg effect," a metabolic shift where cancer cells favor glycolysis even in the presence of oxygen.[1] Inhibiting PDKs can reverse this metabolic rewiring, impairing cancer cell survival and proliferation.[1][7] Libraries of this compound derivatives have been successfully screened to identify potent and selective PDK1 inhibitors with efficacy in aggressive pancreatic ductal adenocarcinoma models.[6][7]
-
PI3K Inhibition: The PI3K pathway is a central signaling cascade that controls cell growth, survival, and proliferation.[8] Dysregulation of this pathway is a common feature in many cancers. Specific this compound derivatives have been identified as potent and isoform-selective inhibitors of PI3Kβ, demonstrating strong inhibition of cancer cell growth in PTEN-deficient cell lines.[8]
Signaling and Metabolic Pathways
// Invisible edges for positioning edge [style=invis]; PDH -> AcetylCoA; PDH_inactive -> AcetylCoA; }
Caption: PDK1 metabolic pathway and the inhibitory action of 3-Amino-1,2,4-triazines.
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label="Phosphorylation", dir="none"]; PI3K -> PIP3 [lhead=PIP2, style=invis, minlen=0]; edge [arrowhead="normal", style=solid, color="#5F6368"]; {rank=same; PI3K; PIP2; PIP3;} PIP3 -> PDK1; PDK1 -> Akt; Akt -> Downstream;
// Inhibition arrow edge [arrowhead="tee", color="#EA4335", penwidth=2]; Triazine -> PI3K; }
Caption: Simplified PI3K/Akt signaling pathway inhibited by 3-Amino-1,2,4-triazines.
High-Throughput Screening Workflow
The HTS process is a systematic approach to identify active compounds, or "hits," from a large library.[4] It involves several key stages, from initial assay development to hit confirmation and validation.
// Nodes AssayDev [label="1. Assay Development\n& Miniaturization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PilotScreen [label="2. Pilot Screen\n(Z' > 0.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryHTS [label="3. Primary HTS\n(Single Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; HitSelection [label="4. Hit Identification\n(e.g., >3 SD from mean)", fillcolor="#FBBC05", fontcolor="#202124"]; Confirmation [label="5. Hit Confirmation\n& Dose-Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Orthogonal [label="6. Orthogonal/Secondary\nAssays", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="7. Hit-to-Lead & SAR", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges AssayDev -> PilotScreen; PilotScreen -> PrimaryHTS; PrimaryHTS -> HitSelection; HitSelection -> Confirmation; Confirmation -> Orthogonal; Orthogonal -> SAR; }
Caption: General workflow for a High-Throughput Screening (HTS) campaign.
Quantitative Data Summary
The following table presents illustrative IC₅₀ data for a hypothetical library of this compound derivatives targeting PDK1, based on published findings.[6] This data demonstrates the potency and selectivity that can be achieved with this scaffold.
| Compound ID | PDK1 Inhibition IC₅₀ (nM) | PSN-1 Cell Viability IC₅₀ (µM) (KRAS mutant) | BxPC-3 Cell Viability IC₅₀ (µM) (KRAS wild-type) |
| ATZ-001 | 15 | 0.8 | 5.2 |
| ATZ-002 | 250 | 12.5 | 25.1 |
| ATZ-003 | 8 | 0.5 | 3.8 |
| ATZ-004 | 52 | 2.1 | 10.4 |
| DCA (Ref.) | >10,000 | >100 | >100 |
Data is representative. DCA (Dichloroacetic acid) is a known reference PDK inhibitor.[6][7]
Experimental Protocols
Protocol 1: General High-Throughput Primary Screen
This protocol outlines a general workflow for a primary HTS campaign using a 384-well plate format.
1. Materials and Reagents:
- This compound compound library (e.g., 10 mM in DMSO).
- 384-well assay plates (color and type dependent on assay readout, e.g., white for luminescence).[4]
- Automated liquid handling systems (e.g., acoustic dispenser, multi-channel pipette).[5]
- Plate reader compatible with the chosen detection method (e.g., luminescence, fluorescence).[4]
- Assay-specific reagents (enzyme, substrate, cells, detection reagents).
- Positive and negative controls.
2. Compound Plate Preparation: a. Thaw the compound library stock plates. b. Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library into the corresponding wells of the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM). c. Dispense the positive control (e.g., a known inhibitor) and negative control (e.g., DMSO vehicle) into designated columns on each plate.
3. Assay Execution (Example: Biochemical Assay): a. Add assay buffer to all wells. b. Dispense the target enzyme solution (e.g., PDK1) to all wells except for the negative control wells. c. Incubate for a pre-determined time at room temperature (e.g., 15 minutes) to allow for compound-enzyme interaction. d. Initiate the reaction by adding the substrate solution to all wells. e. Incubate for the required reaction time (e.g., 60 minutes) at the optimal temperature. f. Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent for kinase assays). g. Incubate as required by the detection reagent manufacturer.
4. Data Acquisition and Analysis: a. Read the plates using a compatible plate reader. b. Calculate the Z'-factor for each plate using the positive and negative controls to assess assay quality. A Z' > 0.5 is considered excellent.[9] c. Normalize the data for each plate (e.g., setting the mean of the negative controls to 100% activity and positive controls to 0% activity). d. Identify primary "hits" as compounds that produce a signal beyond a set threshold (e.g., greater than 3 standard deviations from the mean of the sample wells).[9]
Protocol 2: Biochemical Kinase Assay for PDK1 Inhibition (ADP-Glo™)
This protocol is adapted for screening this compound compounds against PDK1 using a luminescence-based assay that measures ADP production.[1]
1. Materials and Reagents:
- ADP-Glo™ Kinase Assay Kit (Promega).
- Recombinant human PDK1 enzyme.
- PDK1 substrate peptide.
- Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
- ATP at a concentration near the Kₘ for PDK1.
- Test compounds and controls in DMSO.
2. Procedure (384-well format): a. Prepare the kinase reaction mix: In Kinase Buffer, combine PDK1 enzyme and substrate peptide. b. Dispense 2.5 µL of the test compound (or DMSO control) into each well. c. Add 5 µL of the kinase reaction mix to each well. d. To initiate the reaction, add 2.5 µL of the ATP solution to each well. e. Shake the plate gently and incubate at 30°C for 60 minutes. f. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. g. Incubate at room temperature for 40 minutes to deplete the remaining ATP. h. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. i. Incubate at room temperature for 30-60 minutes. j. Measure luminescence using a plate reader.
3. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. b. Calculate the percentage of inhibition for each compound relative to the DMSO controls. c. For hit confirmation, perform a dose-response curve and calculate the IC₅₀ value.
Protocol 3: Cell-Based 3D Spheroid Viability Assay
This protocol assesses the cytotoxic effect of hit compounds on cancer cells grown in a 3D spheroid model, which more closely mimics an in vivo tumor environment.[1]
1. Materials and Reagents:
- Pancreatic cancer cell line (e.g., PSN-1).
- Ultra-low attachment 96-well round-bottom plates.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- CellTiter-Glo® 3D Cell Viability Assay (Promega).
- Test compounds and controls in DMSO.
2. Spheroid Formation: a. Seed cells (e.g., 2,000 cells/well) in 100 µL of media into the ultra-low attachment plates. b. Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation. c. Incubate for 3-4 days to allow for spheroid formation.
3. Compound Treatment: a. Prepare serial dilutions of the hit compounds in cell culture medium. b. Carefully remove 50 µL of medium from each well and replace it with 50 µL of the medium containing the test compound at 2x the final concentration. c. Incubate the spheroids with the compounds for 72 hours.
4. Viability Measurement: a. Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D Reagent directly to each well. c. Mix vigorously on a plate shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence with a plate reader.
5. Data Analysis: a. The luminescent signal is proportional to the amount of ATP, indicating the number of viable cells. b. Normalize the data to the DMSO-treated control wells. c. Plot the dose-response curve and determine the IC₅₀ value for each compound.
References
- 1. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: Synthesis of Radiolabeled 3-Amino-1,2,4-triazine for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-1,2,4-triazine scaffold is a key pharmacophore in the development of novel therapeutics, notably as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2][3] PDK1 is a critical enzyme in cancer metabolism, and its inhibition can shift cancer cells from glycolysis to oxidative phosphorylation, leading to reduced proliferation and apoptosis.[1][3] The ability to non-invasively image the distribution and target engagement of this compound-based inhibitors using Positron Emission Tomography (PET) would be invaluable for drug development and patient stratification. This document provides detailed protocols for the synthesis of radiolabeled this compound derivatives with Fluorine-18 and Carbon-11 for use in preclinical imaging studies.
Rationale for Radiolabeling
Developing a radiolabeled version of a this compound derivative allows for the in vivo assessment of its pharmacokinetic and pharmacodynamic properties. Specifically, PET imaging with such a tracer can help:
-
Determine the biodistribution and tumor uptake of the drug candidate.
-
Verify target engagement by measuring the displacement of the radiotracer with a non-radiolabeled drug.
-
Assess the response to therapy by monitoring changes in tracer uptake.
Given the role of this compound derivatives as PDK1 inhibitors, a potential signaling pathway of interest is the Pyruvate Dehydrogenase (PDH) complex regulation.
Figure 1: PDK1 Signaling Pathway.
Synthesis of Precursors for Radiolabeling
The direct radiolabeling of the parent this compound is challenging. Therefore, the synthesis of a suitable precursor is required. Below are proposed synthetic routes for a nitro-substituted precursor for [¹⁸F]fluorination and a desmethyl precursor for [¹¹C]methylation.
Synthesis of 6-nitro-3-amino-1,2,4-triazine (Precursor for [¹⁸F]Labeling)
A potential route to a nitro-substituted precursor involves the cyclocondensation of a nitro-substituted 1,2-dicarbonyl compound with aminoguanidine.
Figure 2: Synthesis of a nitro precursor for [¹⁸F]labeling.
Synthesis of N-desmethyl-3-amino-1,2,4-triazine derivative (Precursor for [¹¹C]Labeling)
For [¹¹C]methylation, a precursor with a free amino group is required. This can be synthesized and then methylated in the radiolabeling step.
Experimental Protocols
Protocol 1: [¹⁸F]Radiolabeling via Nucleophilic Aromatic Substitution
This protocol describes the radiolabeling of a nitro-substituted this compound precursor with [¹⁸F]fluoride.
Materials:
-
6-nitro-3-amino-1,2,4-triazine precursor
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Water for injection
-
C18 Sep-Pak cartridges
-
Semi-preparative HPLC system
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap aqueous [¹⁸F]fluoride on a QMA cartridge.
-
Elute with a solution of K₂CO₃ and K222 in ACN/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110°C.
-
Add anhydrous ACN and repeat the evaporation (x2).
-
-
Radiolabeling Reaction:
-
Dissolve the 6-nitro-3-amino-1,2,4-triazine precursor (3-5 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K222 complex.
-
Heat the reaction mixture at 120-150°C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Load the mixture onto a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.
-
Elute the product with ACN.
-
Purify the product using a semi-preparative HPLC system.
-
-
Formulation:
-
Collect the HPLC fraction containing the product.
-
Remove the solvent under reduced pressure.
-
Formulate the final product in a suitable vehicle for injection (e.g., saline with ethanol).
-
References
- 1. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Side reactions and byproduct formation in triazine synthesis
Welcome to the technical support center for triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cyclotrimerization of nitriles is resulting in a low yield of the desired 1,3,5-triazine. What are the potential causes and how can I improve it?
A: Low yields in the cyclotrimerization of nitriles are a common issue, often stemming from the harsh reaction conditions typically required.[1] Several factors can contribute to this:
-
Incomplete Conversion: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes and increase yields significantly.[1][2]
-
Steric Hindrance: Ortho-substituted aromatic nitriles can give very low yields due to steric hindrance, which impedes the cyclization process.[1]
-
Catalyst Inefficiency: The choice of catalyst is crucial. While strong acids are traditionally used, they can lead to degradation. Lewis acids, such as yttrium salts or silica gel-supported catalysts, can enable milder reaction conditions.[1]
-
Side Reactions:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile starting material to the corresponding amide or carboxylic acid, or hydrolysis of the triazine ring itself to form cyanuric acid.[3][4]
-
Nucleophilic Substitution: If using solvents like piperidine or morpholine, they can react with substituted benzonitriles, leading to unwanted nucleophilic aromatic substitution byproducts.[1]
-
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose potential issues with your nitrile cyclotrimerization reaction.
Caption: Troubleshooting workflow for low-yield triazine synthesis.
Quantitative Data Summary: Comparison of Synthesis Methods
| Synthesis Method | Catalyst/Conditions | Typical Yields | Common Byproducts/Issues | Reference |
| Conventional Heating | Strong Acids (e.g., Triflic Acid) | Moderate | Harsh conditions, degradation of starting materials. | [5] |
| Microwave-Assisted | Yttrium salts, Solvent-free | Good to Excellent (up to 88%) | Reduced reaction times, cleaner reactions. | [1][2] |
| Sonochemical | Phase-transfer catalyst (TBAB) | High (>75%) | Very short reaction times (minutes), can use aqueous media. | [2] |
| Lewis Acid Catalysis | Silica gel-supported Lewis acids | Good | Milder conditions, environmentally benign. | [1] |
Q2: I am trying to synthesize a di-substituted triazine from cyanuric chloride, but I'm getting a mixture of mono-, di-, and tri-substituted products. How can I improve selectivity?
A: The key to controlling the substitution of cyanuric chloride is precise temperature management. The three chlorine atoms on the triazine ring have different reactivities based on the reaction temperature. This is because each substitution of a chlorine atom with an electron-donating nucleophile deactivates the remaining chlorine atoms towards further substitution.[6][7]
-
1st Substitution: Occurs at low temperatures, typically 0-5 °C .
-
2nd Substitution: Requires moderately higher temperatures, usually around room temperature (20-25 °C) .
-
3rd Substitution: Needs elevated temperatures, often at the reflux temperature of the solvent (>65 °C).[1]
By carefully controlling the temperature at each stage and the stoichiometry of the nucleophile, you can selectively isolate the desired product.
Logical Diagram: Temperature-Dependent Substitution of Cyanuric Chloride
Caption: Stepwise nucleophilic substitution of cyanuric chloride.
Q3: During the synthesis of melamine, I observe the formation of an insoluble white precipitate that is not my desired product. What could this be?
A: When synthesizing or heating melamine, especially at high temperatures (above 350 °C), it can undergo self-condensation reactions to form polycyclic structures.[8][9] The most common byproducts are:
-
Melam: A dimer of melamine.
-
Melem: A trimer of melamine, which can form a more extended graphitic carbon nitride structure.[9]
-
Melon: A polymer formed from further condensation.
These compounds are generally less soluble than melamine and can precipitate out of the reaction mixture. Another potential byproduct, especially if moisture is present, is cyanuric acid , formed via hydrolysis of the amino groups.[10]
Reaction Pathway: Melamine Condensation
Caption: High-temperature condensation pathway of melamine.
To avoid these byproducts, it is critical to maintain precise temperature control and perform the synthesis under anhydrous conditions. If these byproducts form, they can be difficult to remove due to their low solubility.
Key Experimental Protocols
Protocol 1: General Procedure for Stepwise Substitution of Cyanuric Chloride
This protocol outlines the synthesis of a disubstituted triazine derivative.
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel is charged with cyanuric chloride (1.0 eq.) and dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetone). The flask is cooled to 0 °C in an ice bath.[11]
-
First Substitution (0-5 °C): The first nucleophile (1.0 eq.), dissolved in the same solvent, is added dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. An acid scavenger (e.g., triethylamine, Na₂CO₃) is often required to neutralize the HCl byproduct. The mixture is stirred for 1-2 hours at this temperature.[6][11]
-
Second Substitution (Room Temperature): After the first substitution is complete (confirmable by TLC), the second nucleophile (1.0 eq.) is added to the reaction mixture. The ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours or until completion.
-
Workup: The reaction mixture is filtered to remove any precipitated salts. The filtrate is concentrated under reduced pressure. The crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography to separate the desired disubstituted product from any mono- or tri-substituted byproducts.[12]
Byproduct Analysis and Purification
Identifying and removing byproducts is critical for obtaining a pure triazine derivative.
Common Analytical Techniques:
-
NMR Spectroscopy (¹H, ¹³C): Provides structural information to identify the desired product and any major byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts. Techniques like LC-Q-ToF-MS/MS are powerful for identifying unknown transformation products.[13]
-
FTIR Spectroscopy: Useful for identifying functional groups and can be used for quantitative analysis of triazine concentrations in solution.[14]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the product and for separating components of a mixture. It can be scaled up to semi-preparative HPLC for purification.[12]
Purification Strategies:
| Problem | Recommended Purification Method | Details |
| Mixture of substitution products | Column Chromatography | Use a silica gel column with a gradient elution (e.g., hexane/ethyl acetate) to separate products based on polarity. |
| Insoluble polymeric byproducts | Filtration/Trituration | Filter the reaction mixture to remove insoluble materials like melem. Wash the desired product with a solvent in which it is soluble but the byproduct is not. |
| Closely related isomers/byproducts | Semi-preparative HPLC | For difficult separations where polarity differences are minimal, semi-preparative HPLC can be highly effective for isolating pure compounds.[12] |
| Acidic/Basic impurities | Liquid-Liquid Extraction | Use aqueous acid or base washes to remove corresponding basic or acidic impurities from the organic layer containing the product. |
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. Triazine - Wikipedia [en.wikipedia.org]
- 4. research.utwente.nl [research.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. globalscitechocean.com [globalscitechocean.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Risks associated with melamine and related triazine contamination of food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. Identification of disinfection by-products of selected triazines in drinking water by LC-Q-ToF-MS/MS and evaluation of their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Optimizing reaction conditions for 3-Amino-1,2,4-triazine functionalization
Welcome to the technical support center for the optimization of reaction conditions for 3-Amino-1,2,4-triazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the functionalization of this compound?
A1: The most prevalent and effective methods for functionalizing the this compound core are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl groups, and the Sonogashira coupling for the installation of alkynyl moieties. Additionally, amination reactions at the 5-position have been reported.[1]
Q2: I am having trouble with the solubility of my this compound starting material. What solvents are recommended?
A2: For cross-coupling reactions, a mixture of solvents is often employed to ensure the solubility of all reactants. For Suzuki couplings, a common system is a mixture of ethanol, water, and 1,4-dioxane.[1] For Sonogashira couplings, tetrahydrofuran (THF) is frequently used as the solvent.[1] It is crucial to ensure your starting material is fully dissolved before adding the catalyst to prevent heterogeneous reaction mixtures that can lead to lower yields.
Q3: My palladium catalyst appears to be decomposing, turning black during the reaction. How can I prevent this?
A3: The formation of palladium black is a common issue in cross-coupling reactions, indicating the precipitation of palladium(0) from the catalytic cycle. This can be caused by several factors, including the presence of oxygen, impurities in the reagents or solvents, or running the reaction at too high a temperature. To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and consider using more robust phosphine ligands that stabilize the palladium catalyst.
Q4: What are the typical purification methods for functionalized this compound products?
A4: Purification strategies depend on the nature of the functionalized product. Common techniques include column chromatography on silica gel, recrystallization, and for more challenging separations, semi-preparative high-performance liquid chromatography (HPLC). The choice of method will be dictated by the polarity, crystallinity, and purity of the crude product.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage of the catalyst under an inert atmosphere. Consider a brief pre-activation step if using a Pd(II) precatalyst. |
| Insufficient Base | Ensure the base is fully dissolved. Use a stronger base if necessary (e.g., K3PO4 instead of Na2CO3 for Suzuki). The base is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the alkyne in Sonogashira coupling. |
| Poor Quality Reagents | Use freshly distilled solvents and high-purity reagents. Boronic acids can degrade over time; consider using boronate esters for improved stability. Terminal alkynes can undergo oxidative homocoupling (Glaser coupling); ensure the reaction is strictly anaerobic. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to facilitate oxidative addition. However, excessive heat can lead to catalyst decomposition. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction can occur, especially at higher temperatures. Lowering the reaction temperature and ensuring a stoichiometric amount of the boronic acid can help minimize this. |
| Homocoupling of Alkyne (Sonogashira) | This is a common side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is strictly anaerobic. Copper-free Sonogashira protocols can also be considered. |
| Protodeborylation/Protodesilylation | The boronic acid or silyl-protected alkyne can be cleaved by residual water or acidic impurities. Ensure anhydrous conditions and use a non-protic solvent if possible. |
| Reaction at other positions | While functionalization is expected at the halogenated position, side reactions at other positions on the triazine ring are possible, though less common for cross-coupling. If observed, consider using a milder base or a more selective catalyst system. |
Data Presentation: Reaction Condition Comparison
The following tables summarize reported conditions for the functionalization of this compound. Direct comparative studies under identical conditions are limited in the literature; however, this compilation provides a baseline for optimization.
Table 1: Suzuki Coupling Conditions for 3-Amino-5-bromo-1,2,4-triazine
| Catalyst | Base | Solvent System | Temperature | Time (h) | Reported Yield | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | EtOH/H₂O/1,4-Dioxane | Reflux | 16 | Not specified | [1] |
Table 2: Sonogashira Coupling Conditions for 3-Amino-5-bromo-1,2,4-triazine
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield | Reference |
| Pd(PPh₃)₄ | Cu(I) iodide | Et₃N | THF | 65 | 18 | Not specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Amino-5-bromo-1,2,4-triazine [1]
-
To a reaction vessel, add 3-amino-5-bromo-1,2,4-triazine (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system of ethanol, water, and 1,4-dioxane.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Sonogashira Coupling of 3-Amino-5-bromo-1,2,4-triazine [1]
-
To a reaction vessel, add 3-amino-5-bromo-1,2,4-triazine (1.0 eq.) and copper(I) iodide (CuI) (0.1-0.2 eq.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add degassed tetrahydrofuran (THF) followed by triethylamine (Et₃N) (2.0-3.0 eq.) and the terminal alkyne (1.2-1.5 eq.).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq.).
-
Stir the reaction mixture at 65 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Purification of 3-Amino-1,2,4-triazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-amino-1,2,4-triazine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound compounds, offering potential causes and solutions.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated. The melting point of the solute might be lower than the boiling point of the solvent. | - Add a more polar co-solvent. - Try a different solvent system entirely. - Ensure a slower cooling rate. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration. | - Choose a solvent in which the compound is less soluble at low temperatures. - Minimize the amount of hot solvent used to dissolve the compound. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[1] |
| The purified compound is still impure. | The impurity has similar solubility to the desired compound in the chosen solvent. The crystals were not washed properly after filtration. | - Try a different recrystallization solvent or a mixture of solvents. - Consider an alternative purification method like column chromatography. - Wash the collected crystals with a small amount of cold, fresh solvent. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The compound will not elute from the column. | The eluent is not polar enough. The compound may be interacting strongly with the acidic silica gel. | - Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is dichloromethane/methanol.[2] - Add a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or ammonia in methanol (1-10%), to the eluent to reduce interactions with the silica.[2][3] |
| Poor separation of the compound from impurities. | The chosen solvent system is not providing adequate resolution. The column was not packed or loaded correctly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Try a different stationary phase, such as alumina or a reverse-phase silica gel. - Ensure the column is packed uniformly and the sample is loaded in a narrow band. |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The sample is overloaded. The compound is interacting with the stationary phase. The compound may be unstable on silica. | - Dilute the sample before loading it onto the column.[3] - Add a modifier to the eluent (e.g., triethylamine or acetic acid) to improve peak shape.[4] - Perform a 2D TLC to check for compound stability on silica. If it's unstable, consider a different stationary phase or purification method.[5][6] |
Liquid-Liquid Extraction Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery of the compound from the organic phase. | The pH of the aqueous phase is not optimal for partitioning the compound into the organic layer. The organic solvent is not suitable. | - Adjust the pH of the aqueous phase. To extract the basic this compound, make the aqueous layer basic (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the amino group and increase its solubility in the organic solvent. - Use a more polar organic solvent if the compound is not sufficiently soluble. |
| Formation of an emulsion. | Vigorous shaking of the separatory funnel. High concentration of solutes. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break up the emulsion. - Allow the mixture to stand for a longer period. |
Frequently Asked Questions (FAQs)
Q1: My this compound compound is highly polar and remains at the baseline on my TLC plate. How can I get it to move?
A1: This is a common issue with polar, nitrogen-containing heterocycles. Here are a few strategies:
-
Increase Eluent Polarity: Use a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is often effective. You can start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it.[2]
-
Add a Basic Modifier: The amino group can interact strongly with the slightly acidic silica gel. Adding a small amount of a base to your eluent can neutralize these interactions. Try adding 0.1-2.0% triethylamine or using a 1-10% solution of ammonia in methanol as your polar component in DCM.[3]
-
Use a Different Stationary Phase: Consider using reverse-phase TLC plates where the stationary phase is nonpolar, and a polar solvent system is used.[2]
Q2: I've purified my compound, but the NMR spectrum is very complex with multiple sets of peaks. What could be the cause?
A2: Amino-substituted triazines can exist as a mixture of rotamers in solution due to restricted rotation around the carbon-nitrogen bond between the triazine ring and the amino group. This can lead to the appearance of multiple conformers on the NMR timescale, resulting in a complex spectrum.[7] To address this:
-
Variable Temperature NMR: Acquiring the NMR spectrum at an elevated temperature (e.g., 50 °C) can sometimes cause the rotamers to interconvert more rapidly, leading to a coalescence of the peaks into a simpler, time-averaged spectrum.[7]
-
Solvent and Additives: The choice of solvent can influence the rotamer equilibrium. In some cases, using a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) can help simplify the spectrum, although caution is advised as high temperatures or TFA can cause decomposition of some triazines.[7]
Q3: What are the best general-purpose recrystallization solvents for this compound compounds?
A3: The ideal solvent will depend on the specific substitution pattern of your compound. However, good starting points for polar compounds like 3-amino-1,2,4-triazines include:
-
Ethanol or Methanol: These are often good choices as the compounds are typically soluble in hot alcohol and less soluble when cold.[1]
-
Water: For highly polar derivatives, water can be an effective recrystallization solvent, as many organic impurities will be insoluble.[8]
-
Solvent/Anti-Solvent Systems: A common technique is to dissolve the compound in a good solvent (like ethanol or methanol) and then add a non-polar anti-solvent (like hexanes or diethyl ether) until the solution becomes cloudy, then heat to redissolve and cool slowly.[8]
Q4: How should I store my purified this compound compounds?
A4: These compounds should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep them at -20°C or -80°C in a tightly sealed container, protected from light.[9][10]
Q5: My compound seems to be decomposing during purification. What can I do to prevent this?
A5: Decomposition can be a problem, especially if the compound is sensitive to acid, base, or heat.
-
Avoid Harsh Conditions: If your compound is acid-sensitive, avoid using acidic solvents or additives. Neutralize any acidic workup steps carefully. Some triazines may also be unstable at high temperatures, so avoid prolonged heating.[7]
-
Check for Stability on Silica: As mentioned in the troubleshooting guide, you can use a 2D TLC to see if your compound is decomposing on the silica gel plate.[6] If it is, you may need to switch to a different stationary phase like alumina or consider a non-chromatographic purification method.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the compound is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
TLC Analysis: Determine the optimal mobile phase using TLC. For this compound compounds, a good starting point is a mixture of DCM and MeOH, often with a small amount of triethylamine (e.g., 0.5%). Aim for an Rf of 0.2-0.4 for your target compound.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Typical Purity Improvement | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Moderate to High | Simple, inexpensive, good for large quantities. | Can have lower yields, dependent on finding a suitable solvent. | Removing small amounts of impurities from a mostly pure compound. |
| Column Chromatography | High to Very High | Excellent separation of closely related compounds, high purity achievable. | More time-consuming, requires more solvent, can be complex to optimize. | Separating complex mixtures, isolating pure compounds from reaction by-products. |
| Liquid-Liquid Extraction | Low to Moderate | Good for initial cleanup, separating acidic/basic/neutral compounds. | Limited separation power for compounds with similar properties. | Initial workup of a reaction mixture to remove major impurities. |
Visualizations
Caption: General purification workflow for this compound compounds.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. tdx.cat [tdx.cat]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability of 3-Amino-1,2,4-triazine Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-Amino-1,2,4-triazine derivatives in solution during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound derivatives in solution.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution at Room Temperature.
-
Question: My this compound derivative is showing rapid degradation in an aqueous solution at neutral pH, even when stored for a short period at room temperature. What could be the cause and how can I mitigate this?
-
Answer: this compound derivatives can be susceptible to hydrolysis. The rate of hydrolysis can be influenced by the specific substituents on the triazine ring. To mitigate this, it is recommended to prepare fresh solutions whenever possible. If storage is necessary, it is advisable to store the solution at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Additionally, the use of buffered solutions can help maintain a stable pH and potentially reduce the rate of degradation. It is also crucial to ensure the water used is of high purity (e.g., HPLC-grade) to avoid contaminants that could catalyze degradation.
Issue 2: Inconsistent Results in Biological Assays.
-
Question: I am observing high variability in my biological assay results when using a stock solution of a this compound derivative. Could this be related to compound stability?
-
Answer: Yes, inconsistent assay results are a common consequence of compound instability. Degradation of the parent compound over time will lead to a decrease in its effective concentration, resulting in lower than expected biological activity. It is also possible that the degradation products are interfering with the assay, either by inhibiting or enhancing the biological response. To address this, always use freshly prepared solutions for your experiments. If using a thawed stock solution, ensure it is used promptly and avoid multiple freeze-thaw cycles. It is also good practice to perform a quick purity check (e.g., by HPLC) of the stock solution before use if it has been stored for an extended period.
Issue 3: Appearance of New Peaks in HPLC Analysis Over Time.
-
Question: I am analyzing my this compound derivative using HPLC and I'm noticing the appearance of new, unidentified peaks in the chromatogram of samples that have been stored for some time. What are these peaks and should I be concerned?
-
Answer: The new peaks are likely degradation products of your compound. Common degradation pathways for triazine derivatives include hydrolysis, oxidation, and photodegradation. These degradation products will have different retention times from the parent compound in a reversed-phase HPLC method. The presence of these peaks indicates a loss of purity and concentration of your active pharmaceutical ingredient (API). It is crucial to identify these degradation products, especially in a drug development context, as they could have different pharmacological or toxicological profiles. Forced degradation studies can be intentionally performed to generate these degradation products in sufficient quantities for characterization.
Issue 4: Discoloration or Precipitation in the Solution.
-
Question: My solution of a this compound derivative has developed a yellow tint and some precipitate after being left on the benchtop. What is happening?
-
Answer: Discoloration and precipitation are strong indicators of compound degradation. The color change may be due to the formation of chromophoric degradation products, potentially arising from oxidative or photolytic pathways. Precipitation could occur if the degradation products are less soluble than the parent compound in the chosen solvent system. To prevent this, protect your solutions from light by using amber vials or covering them with aluminum foil. Also, consider purging the solvent with an inert gas like nitrogen or argon to minimize oxidation, especially for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The most common degradation pathways for this compound derivatives are:
-
Hydrolysis: The triazine ring can be susceptible to cleavage under both acidic and basic conditions. The amino substituent can also be a site for hydrolysis.
-
Oxidation: The molecule may be sensitive to oxidative degradation, particularly if it contains electron-rich substituents. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate this.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions leading to the formation of degradation products.
Q2: How can I perform a forced degradation study to assess the stability of my compound?
A2: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method. A typical study involves subjecting the compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Photodegradation: Exposing the solid compound and a solution of the compound to UV and visible light.
The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient.
Q3: What are the best practices for preparing and storing stock solutions of this compound derivatives?
A3: To ensure the stability and reliability of your experimental results, follow these best practices:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use buffered systems if your compound is pH-sensitive.
-
Fresh is Best: Prepare solutions fresh on the day of the experiment whenever possible.
-
Storage Conditions: For short-term storage (hours to a few days), keep solutions refrigerated at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For particularly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q4: How do I develop a stability-indicating HPLC method for my this compound derivative?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation and separate it from its degradation products. The development process typically involves:
-
Forced Degradation: Perform forced degradation studies as described in Q2 to generate samples containing the degradation products.
-
Method Development: Develop an HPLC method (typically reversed-phase with UV detection) that can resolve the parent compound from all the degradation products. This may involve screening different columns, mobile phases, gradients, and detector wavelengths.
-
Method Validation: Validate the developed method according to ICH guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the parent peak is free from any co-eluting degradation products.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies. Researchers should populate these with their own experimental data.
Table 1: Stability of this compound Derivative 'X' in Aqueous Solution at Different pH Values and Temperatures.
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation | Appearance |
| 2.0 (0.01 M HCl) | 25 | 100.0 | 95.2 | 4.8 | Clear, colorless |
| 2.0 (0.01 M HCl) | 60 | 100.0 | 78.5 | 21.5 | Clear, colorless |
| 7.0 (Phosphate Buffer) | 25 | 100.0 | 99.1 | 0.9 | Clear, colorless |
| 7.0 (Phosphate Buffer) | 60 | 100.0 | 92.3 | 7.7 | Clear, colorless |
| 10.0 (Carbonate Buffer) | 25 | 100.0 | 90.7 | 9.3 | Clear, colorless |
| 10.0 (Carbonate Buffer) | 60 | 100.0 | 65.4 | 34.6 | Faint yellow tint |
Table 2: Photostability of this compound Derivative 'X' in Solution.
| Condition | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation | Appearance |
| Dark Control | 100.0 | 99.5 | 0.5 | Clear, colorless |
| UV Light (254 nm) | 100.0 | 72.1 | 27.9 | Clear, colorless |
| Visible Light | 100.0 | 95.8 | 4.2 | Clear, colorless |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate one sample at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate one sample at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation (Solution): Dilute the stock solution with the intended formulation buffer to a final concentration of 100 µg/mL. Incubate at 70°C for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 70°C for 24 hours.
-
Photodegradation: Expose a solution (100 µg/mL) and solid sample to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Addressing off-target effects of 3-Amino-1,2,4-triazine based drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate off-target effects associated with 3-amino-1,2,4-triazine based drugs.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound based drugs?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For this compound based drugs, which are often developed as kinase inhibitors, these effects are a significant concern because the ATP-binding pocket is highly conserved across the human kinome.[1][2] This structural similarity can lead to the drug binding to multiple kinases, causing unexpected biological responses, toxicity, or a misinterpretation of experimental results.[2][3] Identifying and understanding these off-target interactions is crucial for the accurate assessment of a drug's efficacy and safety.[4]
Q2: My compound was designed to be a selective kinase inhibitor. Why am I seeing unexpected phenotypes?
A2: Even inhibitors designed for high selectivity can exhibit off-target activity.[5] Several factors can contribute to this:
-
Kinome Similarity: The high degree of similarity in the ATP-binding sites of many kinases makes achieving absolute selectivity challenging.[6]
-
Cellular Context: In vitro biochemical assays may not fully replicate the complex cellular environment. Factors like protein expression levels, post-translational modifications, and the presence of scaffolding proteins can influence drug binding in cells.
-
Compound Concentration: Using concentrations significantly higher than the on-target IC50 can lead to the engagement of lower-affinity off-targets.
-
Non-Kinase Off-Targets: The compound may be interacting with proteins other than kinases.[3]
Q3: What are the primary methods to identify and validate off-target effects?
A3: A multi-faceted approach is recommended to identify and validate off-target effects. Key methods include:
-
Kinase Selectivity Profiling: This involves screening the compound against a large panel of kinases to determine its inhibitory activity across the kinome.[6][7][8] This provides a broad view of the compound's selectivity profile.[3]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to assess target engagement in a cellular context.[9] It measures the thermal stabilization of proteins upon ligand binding, allowing for the identification of both on-target and off-target interactions in intact cells or tissues.[9][10][11]
-
Proteome-wide Thermal Profiling (TPP): This is an extension of CETSA coupled with mass spectrometry to simultaneously measure the thermal stability of thousands of proteins, enabling an unbiased identification of off-targets.[10][11]
-
Computational Modeling: In silico methods can predict potential off-targets by analyzing the structural similarity of binding sites across different proteins.[4][12]
Q4: How can I distinguish between on-target and off-target driven toxicity?
A4: Differentiating between on-target and off-target toxicity requires a systematic approach:
-
Correlate Potency: Compare the concentration at which toxicity is observed with the IC50 or Ki for the intended target and any identified off-targets. If toxicity occurs at concentrations much higher than the on-target IC50, it may be off-target related.
-
Use a Structurally Different Inhibitor: Employ another inhibitor of the same target that has a different chemical scaffold and, likely, a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists after drug treatment in the knockout/knockdown cells, it is likely due to off-target effects.
-
Rescue Experiments: If the target is an enzyme, try to rescue the phenotype by adding back the product of the enzymatic reaction.
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cellular Assay Potency
Question: My this compound compound is highly potent in a biochemical kinase assay, but its potency is significantly lower in cellular assays. What could be the cause?
Answer: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher.[5] This can lead to competitive displacement of the inhibitor from the ATP-binding site.
-
Plasma Protein Binding: In the presence of serum in cell culture media, the compound may bind to proteins like albumin, reducing its free concentration available to interact with the target.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
The following workflow can help you troubleshoot this issue:
Caption: Troubleshooting workflow for potency discrepancies.
Issue 2: Unexpected Cellular Toxicity Observed
Question: My this compound based drug is causing significant cell death at concentrations where I expect to see a specific phenotypic change. How do I determine if this is due to off-target effects?
Answer: Unexpected toxicity is a strong indicator of potential off-target activity. The following decision tree can guide your investigation.
Caption: Decision tree for investigating unexpected toxicity.
Data Presentation: Off-Target Profile of a Hypothetical Inhibitor
The following table presents sample data for a hypothetical this compound based inhibitor, "Compound X," designed to target PDK1.
| Target | IC50 (nM) | Comments |
| PDK1 (On-Target) | 15 | Potent inhibition of the intended target |
| PDK4 | 85 | Inhibition of a closely related kinase isoform |
| SRC | 250 | Moderate off-target activity |
| ABL1 | 750 | Weaker off-target activity |
| CDK2 | >10,000 | No significant inhibition |
| p38α | >10,000 | No significant inhibition |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay
This protocol outlines a general procedure for screening a compound against a panel of kinases. Commercial services often perform these screens with large panels.[8]
Objective: To determine the inhibitory activity of a this compound based compound against a broad panel of protein kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega)[7]
-
This compound compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay reagents[7]
-
Multi-well plates (e.g., 384-well)
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a buffer containing a low percentage of DMSO.
-
Kinase Reaction Setup:
-
Add 5 µL of each kinase/substrate mix to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations (or a single concentration for initial screening) to the wells.
-
Add 2.5 µL of ATP solution to initiate the reaction. Include "no inhibitor" (DMSO vehicle) controls.[8]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. For dose-response curves, determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes a basic CETSA workflow to confirm target engagement in intact cells.[9][13]
Objective: To assess the binding of a this compound based compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells of interest
-
This compound compound
-
DMSO (vehicle control)
-
PBS and lysis buffer with protease/phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot equipment
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO vehicle at the desired concentration for a specified time (e.g., 1-2 hours).
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.[10]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen) or by adding lysis buffer and incubating on ice.[11]
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[13]
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (containing the soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and perform a standard Western blot using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.
-
The following diagram illustrates the principle of on-target vs. off-target effects at a signaling pathway level.
Caption: On-target vs. off-target pathway engagement.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 1,2,4-triazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the regioselective synthesis of substituted 1,2,4-triazines.
Q1: My reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers. Why is this happening and what can I do to improve selectivity?
A1: This is a well-known challenge in 1,2,4-triazine synthesis. The condensation of an unsymmetrical 1,2-diketone with an acid hydrazide can proceed via two different pathways, leading to the formation of a mixture of 5,6- and 6,5-disubstituted regioisomers. The regioselectivity is often poor because the two carbonyl groups of the diketone have similar reactivity.
Troubleshooting Steps:
-
Modify Reaction Conditions: The regioselectivity can be influenced by solvent, temperature, and the presence of catalysts. Experiment with different solvents (e.g., polar protic vs. aprotic) and reaction temperatures to see if the ratio of isomers is affected.
-
Alternative Synthetic Routes: If modifying the reaction conditions is ineffective, consider alternative synthetic strategies that offer better regiocontrol. These include:
-
Domino Annulation Reactions: These one-pot multi-step reactions can provide a high degree of regioselectivity.
-
1,3-Dipolar Cycloadditions: The reaction of 1,2,4-triazin-1-ium ylides with dipolarophiles can be highly regio- and diastereoselective.
-
Metal-Catalyzed Reactions: Rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles can lead to specific substitution patterns.
-
-
Purification: If a mixture of regioisomers is unavoidable, purification techniques such as supercritical fluid chromatography (SFC) or preparative high-performance liquid chromatography (HPLC) can be employed to separate the isomers.[1]
Q2: I am experiencing low yields in my 1,2,4-triazine synthesis. What are the potential causes and how can I improve the yield?
A2: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and product degradation.
Troubleshooting Steps:
-
Reaction Monitoring: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and ensure it has gone to completion.
-
Optimize Reaction Conditions:
-
Temperature: Both excessively high and low temperatures can be detrimental. Experiment with a range of temperatures to find the optimal condition.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time.
-
Reagent Purity: Use high-purity starting materials and solvents. Impurities can interfere with the reaction.
-
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
-
Work-up and Purification: Ensure that the work-up procedure is not causing product loss. Optimize extraction and chromatography conditions to minimize loss of the desired product.
Q3: I am having difficulty purifying my substituted 1,2,4-triazine product. What are some common purification challenges and how can I overcome them?
A3: Purification of 1,2,4-triazines can be challenging due to the presence of regioisomers, unreacted starting materials, and byproducts.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Column Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to achieve better separation.
-
Preparative HPLC: For difficult separations, preparative HPLC can be a powerful tool.
-
Supercritical Fluid Chromatography (SFC): SFC is particularly effective for separating regioisomers and chiral compounds.[1]
-
-
Crystallization: If the product is a solid, recrystallization can be an effective method for purification. Experiment with different solvent systems to induce crystallization.
-
Characterization of Impurities: Use techniques like NMR and LC-MS to identify the impurities. Understanding the nature of the impurities can help in designing a more effective purification strategy.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 3,5,6-Trisubstituted 1,2,4-Triazines
| Entry | 1,2-Diketone | Hydrazide | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzil | 3-Methylindole-2-carbohydrazide | Acetic Acid | Reflux | 75 | [1] |
| 2 | 1-Phenylpropane-1,2-dione | 3-Methylindole-2-carbohydrazide | Acetic Acid | Reflux | 68 (mixture of regioisomers) | [1] |
| 3 | Benzil | 6-Azaindole-2-carbohydrazide | Acetic Acid | Reflux | 82 | [1] |
Note: The synthesis with unsymmetrical diketones often results in a mixture of regioisomers that require separation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines
This protocol is adapted from the synthesis of GPR84 antagonists.[1]
Materials:
-
1,2-Diketone (1.0 eq)
-
Acid hydrazide (1.0 eq)
-
Ammonium acetate (10 eq)
-
Glacial acetic acid
Procedure:
-
A mixture of the 1,2-diketone (1.0 eq), the corresponding acid hydrazide (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel or by preparative HPLC. For mixtures of regioisomers, separation may be achieved by SFC.[1]
Mandatory Visualizations
Caption: Challenge of Regioisomer Formation.
Caption: Decision Tree for Synthetic Strategy.
References
Validation & Comparative
A Comparative Analysis of 3-Amino-1,2,4-triazine Derivatives and Established PDK Inhibitors
A new class of 3-amino-1,2,4-triazine derivatives is demonstrating significant potential as potent and selective pyruvate dehydrogenase kinase (PDK) inhibitors, challenging the efficacy of well-established inhibitors in preclinical studies. These novel compounds exhibit promising anticancer activities, particularly in aggressive cancer models, by targeting the metabolic plasticity of tumor cells.
Pyruvate dehydrogenase kinases (PDKs) are crucial regulators of cellular metabolism, often found to be overexpressed in various cancers. By inhibiting the pyruvate dehydrogenase complex (PDC), PDKs facilitate the metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which supports tumor growth and resistance to therapy.[1] The therapeutic targeting of the PDK/PDC axis has therefore emerged as a promising strategy in cancer treatment.[1] This guide provides a comparative overview of the efficacy of emerging this compound derivatives against known PDK inhibitors, supported by experimental data and methodologies.
Comparative Efficacy: A Quantitative Look
Recent studies have highlighted the potent inhibitory activity of several this compound derivatives against PDK isoforms. Biochemical screenings have shown that many of these synthesized compounds are potent and subtype-selective inhibitors of PDK.[2][3] Notably, a number of these derivatives have demonstrated superior or comparable efficacy to the reference PDK inhibitors, Dichloroacetic acid (DCA) and DAP.[2][4]
Inhibitory Concentration (IC50) Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values of various this compound derivatives and known PDK inhibitors against different PDK isoforms.
| This compound Derivative | PDK1 IC50 (µM) | Reference |
| Compound 5i | 0.01 - 0.1 | [2] |
| Compound 5k | 0.01 - 0.1 | [2] |
| Compound 5l | 0.01 - 0.1 | [2] |
| Compound 5w | 0.01 - 0.1 | [2] |
| Compound 6h | 0.01 - 0.1 | [2] |
| Compound 6j | 0.01 - 0.1 | [2] |
| Compound 6s | 0.01 - 0.1 | [2] |
| Indolyl-7-azaindolyl triazine derivatives | 0.04 - 0.33 | [4] |
| Compound 7 | 0.62 | [5] |
| Compound 11 | 0.41 | [5] |
| Known PDK Inhibitor | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) | Reference |
| Dichloroacetic acid (DCA) | 290 | - | - | - | [6] |
| AZD7545 | 0.087 - 0.6 | - | - | - | [6] |
| PS10 | 2.1 | 0.8 | 21.3 | 0.76 | [7] |
| VER-246608 | 0.035 | 0.084 | 0.040 | 0.091 | [7] |
| PDK-IN-1 | 0.03 | - | - | - | [7] |
| PDK-IN-3 | 0.1093 | 0.1358 | 0.4587 | 8.67 | [7] |
| JX06 | 0.049 | 0.101 | 0.313 | - | [7] |
| Myricetin | - | - | 3.3 | - | [8] |
| Dicoumarol | 19.42 | - | - | - | [7] |
| 4,5-Diarylisoxazole | 0.60 | - | - | - | [5] |
The data clearly indicates that several this compound derivatives exhibit PDK1 inhibition at nanomolar to sub-micromolar concentrations, outperforming the first-generation inhibitor DCA and showing potency in the range of highly potent inhibitors like VER-246608 and AZD7545.[2][6][7]
Signaling Pathways and Experimental Workflow
To understand the context of PDK inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the PDK signaling pathway and a general experimental workflow.
Caption: The PDK signaling pathway illustrating the central role of PDKs in regulating the pyruvate dehydrogenase complex (PDC) and the upstream activation by the PI3K/PDK1/AKT pathway.
Caption: A generalized experimental workflow for the discovery and evaluation of novel PDK inhibitors, from initial design to in vivo efficacy studies.
Experimental Protocols
The evaluation of PDK inhibitors involves a series of well-defined experimental protocols to determine their biochemical potency and cellular effects.
PDK Enzyme Inhibition Assay
A common method to assess the direct inhibitory effect of compounds on PDK activity is the ADP-Glo™ Kinase Assay or a similar malachite green-based assay.[8][9]
-
Principle: This assay measures the amount of ADP produced from the kinase reaction (PDK phosphorylating PDC). The amount of ADP is proportional to the kinase activity.
-
General Procedure:
-
The PDK enzyme (e.g., PDK1, PDK2, PDK3, or PDK4) is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by adding the substrate (a peptide mimicking the PDC phosphorylation site) and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C for 30 minutes).[5]
-
A reagent (e.g., ADP-Glo™ Reagent or BIOMOL Green reagent) is added to stop the kinase reaction and detect the amount of ADP produced.[5][8]
-
The resulting signal (luminescence or absorbance) is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
General Procedure:
-
Cancer cells (e.g., SNU-387, SNU-449, NCI-H1975) are seeded in 96-well plates and allowed to adhere.[5][10]
-
The cells are then treated with increasing concentrations of the test compound for a specified period (e.g., 24 hours).[10]
-
After incubation, the MTT reagent is added to each well and incubated to allow formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and EC50 values can be determined.
-
Apoptosis Assays
To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), various assays can be employed.
-
Hoechst 33342 Staining: This method is used to visualize nuclear morphology changes characteristic of apoptosis.
-
Cells are treated with the compound of interest.
-
The cells are then fixed and stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Apoptotic cells are identified by condensed or fragmented nuclei when observed under a fluorescence microscope.[10]
-
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis.
-
Cells are treated with the test compound.
-
The cells are then incubated with a fluorescent dye like JC-1.
-
In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
The shift in fluorescence from red to green is quantified using flow cytometry.[10]
-
Conclusion
The emerging class of this compound derivatives represents a significant advancement in the search for potent and selective PDK inhibitors. The compelling preclinical data, particularly their low IC50 values against PDK1 and their efficacy in cancer cell models, position them as strong candidates for further development.[2][3][11] Their performance, when compared to established inhibitors, suggests a potential for improved therapeutic windows and efficacy in targeting the metabolic vulnerabilities of cancer. Further in vivo studies are warranted to fully elucidate their therapeutic potential and safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.unipd.it [research.unipd.it]
- 10. Inhibition of pyruvate dehydrogenase kinase-1 by dicoumarol enhances the sensitivity of hepatocellular carcinoma cells to oxaliplatin via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma [mdpi.com]
Validating the Mechanism of Action of 3-Amino-1,2,4-triazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of 3-Amino-1,2,4-triazine compounds, which have shown significant promise as inhibitors of key signaling kinases in cancer therapy. This document outlines detailed experimental protocols, presents comparative data for these compounds against alternative inhibitors, and visualizes the underlying biological pathways and experimental workflows.
Overview of this compound Compounds and their Targets
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating potent inhibitory activity against several protein kinases implicated in cancer progression. The primary mechanisms of action for many of these compounds involve the inhibition of:
-
Pyruvate Dehydrogenase Kinase (PDK): Specifically PDK1, a key regulator of cellular metabolism that is often upregulated in cancer cells. Inhibition of PDK1 shifts cancer cell metabolism from glycolysis to oxidative phosphorylation, leading to apoptosis.[1][2][3][4][5][6][7]
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that play a crucial role in cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is one of the most frequently activated pathways in human cancers.
-
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in various cancers.
This guide will focus on the experimental validation of these mechanisms.
Comparative Performance Data
The following tables summarize the in vitro efficacy of representative this compound compounds and their alternatives against their respective kinase targets.
Table 1: PDK1 Inhibition
| Compound | Target | IC50 (µM) | Assay | Reference |
| This compound Derivative (5i) | PDK1 | 0.01 | ADP-Glo™ Kinase Assay | [4] |
| This compound Derivative (5k) | PDK1 | 0.02 | ADP-Glo™ Kinase Assay | [4] |
| This compound Derivative (5l) | PDK1 | 0.03 | ADP-Glo™ Kinase Assay | [4] |
| Dichloroacetate (DCA) | PDK | >100 | ADP-Glo™ Kinase Assay | [4] |
| BX795 | PDK1 | 0.006 | Kinase Assay | [8] |
| GSK2334470 | PDK1 | 0.01 | Kinase Assay | [8] |
| BX-912 | PDK1 | 0.026 | Kinase Assay | [8] |
| OSU-03012 | PDK1 | 5 | Kinase Assay | [8] |
Table 2: PI3K Inhibition
| Compound | PI3K Isoform | IC50 (nM) | Assay | Reference |
| ZSTK474 | p110α | 5.3 | Kinase Assay | [1] |
| p110β | 85 | |||
| p110δ | 28 | |||
| p110γ | 21 | |||
| Buparlisib (BKM120) | p110α | 52 | Cell-free Assay | [9] |
| p110β | 166 | |||
| p110δ | 116 | |||
| p110γ | 262 | |||
| Idelalisib | p110δ | 2.5 | Kinase Assay | [1] |
| Alpelisib | p110α | 5 | Kinase Assay | [1] |
Table 3: EGFR-TK Inhibition
| Compound | EGFR Mutant | IC50 (nM) | Cell Line | Reference |
| Gefitinib | WT | 3 | Purified Protein Kinase | [10] |
| L858R | 0.8 | [10] | ||
| T790M/L858R | 1013 | [10] | ||
| Erlotinib | WT | 2 | PC-9 | [11] |
| Exon 19 Del | 7 | PC-9 | [11] | |
| L858R | 12 | H3255 | [11] | |
| Afatinib | WT | 31 | Ba/F3 | [11] |
| Exon 19 Del | 0.8 | PC-9 | [11] | |
| L858R | 0.3 | H3255 | [11] | |
| Osimertinib | WT | 200 | Ba/F3 | [11] |
| Exon 19 Del/T790M | 13 | PC-9ER | [11] | |
| L858R/T790M | 5 | H1975 | [11] |
Experimental Protocols
ADP-Glo™ Kinase Assay for PDK1 Activity
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human PDK1 enzyme
-
PDK1 substrate (e.g., a synthetic peptide)
-
This compound compounds and alternative inhibitors
-
ATP
-
Kinase buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of inhibitor or vehicle (DMSO).
-
Add 2 µL of PDK1 enzyme solution to each well.
-
Add 2 µL of a mixture of the PDK1 substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.[2][3][12][13][14]
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the compounds on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., pancreatic, breast, lung)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3-5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compounds or alternative drugs for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, such as Akt, upon treatment with the inhibitors.
Materials:
-
Cancer cell lines
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the compounds for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and the experimental workflow for validating the mechanism of action.
Signaling Pathway of PDK1 Inhibition
Caption: PDK1 signaling pathway and the inhibitory action of this compound compounds.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and its inhibition.
EGFR Signaling Pathway
Caption: The EGFR signaling pathway and the action of Tyrosine Kinase Inhibitors.
Experimental Workflow for Mechanism of Action Validation
Caption: A logical workflow for validating the mechanism of action of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 7. Design and synthesis of new this compound derivatives as PDK1 inhibitors [tesidottorato.depositolegale.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ulab360.com [ulab360.com]
- 14. kinaselogistics.com [kinaselogistics.com]
Comparative Cross-Reactivity Profiling of 3-Amino-1,2,4-triazine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Amino-1,2,4-triazine Kinase Inhibitors and Alternatives with Supporting Experimental Data.
This guide provides a detailed comparison of the cross-reactivity profiles of a series of this compound-based kinase inhibitors, primarily targeting Pyruvate Dehydrogenase Kinase 1 (PDK1). The performance of these compounds is compared with Dichloroacetic Acid (DCA), a known PDK inhibitor. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes key biological pathways and experimental workflows to aid in the evaluation of these inhibitors for further research and development.
Introduction
The this compound scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. In particular, a recently developed library of these derivatives has demonstrated significant inhibitory activity against PDK1, a key regulator of cellular metabolism that is implicated in cancer and other diseases.[1] Understanding the selectivity of these inhibitors is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide offers a comparative analysis of the cross-reactivity of these novel compounds.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of a selection of this compound derivatives against the four human PDK isoforms (PDK1-4) was evaluated. The data is presented below, alongside comparative data for the established PDK inhibitor, Dichloroacetic Acid (DCA).
Table 1: PDK Isoform Inhibition by this compound Derivatives and DCA
| Compound ID | Target Kinase | IC50 (µM) vs PDK1 | % Inhibition at 1.5 µM vs PDK1 | % Inhibition at 1.5 µM vs PDK2 | % Inhibition at 1.5 µM vs PDK3 | % Inhibition at 1.5 µM vs PDK4 |
| 5i | PDK1 | 0.01 | 100 | ~20 | ~10 | ~30 |
| 5k | PDK1 | 0.02 | 100 | ~15 | ~5 | ~25 |
| 5l | PDK1 | 0.03 | 100 | ~25 | ~15 | ~35 |
| 5w | PDK1 | 0.05 | 100 | ~30 | ~20 | 100 |
| 6h | PDK1 | 0.08 | 100 | ~10 | ~5 | ~15 |
| 6j | PDK1 | 0.1 | 100 | ~40 | ~25 | 100 |
| 6s | PDK1 | 0.04 | 100 | ~35 | ~20 | 100 |
| DCA | PDK2, PDK4 | - | - | 183 µM (IC50) | - | 80 µM (IC50) |
Data for this compound derivatives is sourced from a study on a novel library of PDK1 inhibitors.[1] The percentage inhibition for PDK2, PDK3, and PDK4 for these compounds are estimations based on graphical data presented in the source publication. IC50 values for DCA are from a separate study. It is important to note that direct kinome-wide screening data for the this compound compounds was not publicly available at the time of this guide's compilation, limiting a broader cross-reactivity comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ADP-Glo™ Kinase Assay for IC50 Determination and Selectivity Profiling
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes
-
Substrate peptide (e.g., a specific peptide for PDK)
-
ATP
-
Test compounds (this compound derivatives and DCA)
-
Assay plates (e.g., white, 384-well plates)
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific PDK enzyme, its substrate, and the appropriate kinase buffer.
-
Add the test compound at various concentrations (for IC50 determination) or at a fixed concentration (for single-point inhibition). A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
For IC50 determination, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For selectivity profiling, calculate the percentage of inhibition relative to the DMSO control.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
PDK/PDH Signaling Pathway
Caption: The Pyruvate Dehydrogenase Kinase (PDK) and Pyruvate Dehydrogenase (PDH) signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A generalized workflow for in vitro kinase inhibitor profiling using a luminescence-based assay.
Conclusion
The presented this compound derivatives demonstrate potent and selective inhibition of PDK1 over other PDK isoforms.[1] This selectivity is a desirable characteristic for a therapeutic candidate, as it may lead to a more targeted biological effect and a better safety profile. In comparison, Dichloroacetic Acid (DCA) exhibits a different selectivity profile, primarily targeting PDK2 and PDK4.
The lack of comprehensive, kinome-wide cross-reactivity data for the this compound compounds is a current limitation. Further studies employing broad kinase panels (e.g., KINOMEscan) are warranted to fully elucidate their selectivity and identify any potential off-target activities. Such data would be invaluable for the continued development of this promising class of inhibitors.
This guide provides a foundational comparison based on the currently available data. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the cross-reactivity and therapeutic potential of this compound kinase inhibitors.
References
2D vs. 3D Cell Culture Models: A Comparative Analysis for Testing 3-Amino-1,2,4-triazine Derivatives
For researchers, scientists, and drug development professionals, the choice of a cell culture model is a critical decision that can significantly impact the translational relevance of preclinical findings. This guide provides a comparative study of two-dimensional (2D) and three-dimensional (3D) cell culture models for evaluating the efficacy of 3-Amino-1,2,4-triazine derivatives, a promising class of compounds with anticancer properties.
Traditional 2D cell culture, where cells are grown as a monolayer on a flat plastic surface, has been a cornerstone of biological research for decades. However, this model often fails to recapitulate the complex microenvironment of a tumor, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression profiles observed in vivo.[1][2] Three-dimensional cell culture models, such as spheroids, have emerged as a more physiologically relevant alternative, offering a bridge between conventional in vitro assays and animal models.[3][4]
Performance Comparison: this compound Derivatives in 2D vs. 3D Models
Recent studies on this compound derivatives, which have been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), highlight the disparities in drug response between 2D and 3D culture systems.[5][6] PDK1 is a key enzyme in cancer metabolism, and its inhibition can lead to metabolic and redox impairment in cancer cells, ultimately triggering apoptosis.[5][6]
Quantitative Data Summary
The cytotoxic activity of a library of this compound derivatives was assessed in both 2D and 3D models of human pancreatic ductal adenocarcinoma (PDAC) cell lines, PSN-1 (KRAS mutant) and BxPC-3 (KRAS wild-type). The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined for several compounds.
| Compound | Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Difference (3D/2D) |
| 5g | PSN-1 | 0.5 ± 0.1 | 4.9 ± 0.5 | 9.8 |
| BxPC-3 | 0.4 ± 0.1 | 15.2 ± 1.8 | 38.0 | |
| 5i | PSN-1 | 0.4 ± 0.1 | 5.8 ± 0.6 | 14.5 |
| BxPC-3 | 0.3 ± 0.1 | 12.1 ± 1.5 | 40.3 | |
| 6l | PSN-1 | 0.6 ± 0.1 | 8.0 ± 0.9 | 13.3 |
| BxPC-3 | 0.5 ± 0.2 | 21.4 ± 2.5 | 42.8 | |
| Gemcitabine | PSN-1 | 0.10 ± 0.04 | >100 | >1000 |
| BxPC-3 | 0.020 ± 0.003 | >100 | >5000 |
Data synthesized from a study on this compound derivatives as selective PDK1 inhibitors.[5]
As the data indicates, cancer cells grown in 3D spheroids consistently exhibit significantly higher IC50 values, demonstrating increased resistance to the this compound derivatives compared to their 2D monolayer counterparts. This heightened resistance in 3D models is attributed to factors such as limited drug penetration into the spheroid core, the presence of a hypoxic core, and altered gene expression profiles that more closely mimic the in vivo tumor microenvironment.[7][8] Notably, the standard chemotherapeutic agent, gemcitabine, was largely ineffective in the 3D model, further underscoring the limitations of 2D screening for predicting clinical efficacy.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis.
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
The hanging drop method is a simple and widely used technique for generating uniform spheroids.[1][2][3][4]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
60 mm tissue culture dish
-
Micropipette and sterile tips
Procedure:
-
Prepare a single-cell suspension from a confluent 2D cell culture by trypsinization.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 5 mL of sterile PBS into the bottom of a 60 mm culture dish to create a hydration chamber.
-
Invert the lid of the culture dish and pipette 20 µL drops of the cell suspension onto the inner surface of the lid.
-
Carefully place the lid back on the dish containing the PBS.
-
Incubate the hanging drops at 37°C in a humidified incubator with 5% CO2.
-
Spheroid formation can typically be observed within 24-72 hours.
Protocol 2: 3D Spheroid Formation using the Liquid Overlay Technique
The liquid overlay technique involves coating the surface of a culture plate with a non-adherent substrate to prevent cell attachment and promote spheroid formation.[9][10][11][12][13]
Materials:
-
Agarose
-
Cell culture medium
-
96-well cell culture plate
Procedure:
-
Prepare a 1.5% (w/v) solution of agarose in serum-free culture medium and sterilize by autoclaving.
-
Aliquot 50 µL of the molten agarose solution into each well of a 96-well plate.
-
Allow the agarose to solidify at room temperature in a sterile environment.
-
Prepare a single-cell suspension at a desired concentration (e.g., 2 x 10^4 cells/mL).
-
Gently add 200 µL of the cell suspension on top of the solidified agarose in each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will form at the bottom of the wells over 24-96 hours.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate reader
Procedure for 2D Cultures:
-
Seed cells in a 96-well plate and treat with various concentrations of the this compound derivatives for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Procedure for 3D Spheroids:
-
Culture spheroids in a 96-well plate and treat with the compounds.
-
At the end of the treatment period, add 20 µL of MTT solution to each well and incubate for 4-6 hours.
-
Carefully transfer the spheroids to a new plate and add 150 µL of DMSO to each well.
-
Pipette up and down to ensure complete dissolution of the formazan within the spheroid.
-
Measure the absorbance at 570 nm.
Mandatory Visualizations
Signaling Pathway Diagram
The this compound derivatives exert their anticancer effects by inhibiting PDK1, which in turn affects the Pyruvate Dehydrogenase (PDH) complex and downstream metabolic pathways.
Caption: PDK1 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the cytotoxicity of compounds in 2D and 3D cell culture models.
Caption: Workflow for comparing compound cytotoxicity in 2D and 3D cell culture models.
References
- 1. A simple hanging drop cell culture protocol for generation of 3D spheroids. | Semantic Scholar [semanticscholar.org]
- 2. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 4. A simple hanging drop cell culture protocol for generation of 3D spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the this compound-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.4.2. Formation of Spheroids (3D Cell Culture) by Liquid Overlay Technique (LOT) [bio-protocol.org]
- 10. The liquid overlay technique is the key to formation of co-culture spheroids consisting of primary osteoblasts, fibroblasts and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Technical report: liquid overlay technique allows the generation of homogeneous osteosarcoma, glioblastoma, lung and prostate adenocarcinoma spheroids that can be used for drug cytotoxicity measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Technical report: liquid overlay technique allows the generation of homogeneous osteosarcoma, glioblastoma, lung and prostate adenocarcinoma spheroids that can be used for drug cytotoxicity measurements [frontiersin.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Development of Multicellular Tumor Spheroid (MCTS) Culture from Breast Cancer Cell and a High Throughput Screening Method Using the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-1,2,4-triazines: Established Routes vs. Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as potent enzyme inhibitors.[1] The pursuit of efficient, scalable, and environmentally benign synthetic routes to these valuable heterocycles is a continuous endeavor in pharmaceutical and chemical research. This guide provides an objective comparison of established and novel methods for the synthesis of 3-amino-1,2,4-triazines, supported by experimental data and detailed protocols.
Benchmarking Synthesis Methods
The following table summarizes quantitative data for key synthetic routes to 3-amino-1,2,4-triazines, offering a clear comparison of their performance.
| Method Category | Specific Route | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Established | Reaction with Formic Acid | Aminoguanidine bicarbonate, Formic acid | Conventional heating, 120°C | 5 hours | 95-97% | High yield, readily available starting materials.[2] | High temperature, long reaction time. |
| Established | Hydrazinecarboximidamide Cyclization | Substituted thiourea/hydrazinecarbothioamide, Trimethyl orthoformate | Conventional heating, 140°C | Overnight | Good (specific yields vary) | Convergent synthesis allowing for diverse substitutions.[3] | Requires pre-synthesis of an intermediate, high temperature. |
| Established | From Hydrazine Hydrate and Cyanamide | Hydrazine hydrate, Cyanamide, Formic acid | Multi-step, conventional heating up to 160°C | Several hours | High | Utilizes basic starting materials.[4] | Multi-step process with strict pH and temperature control. |
| Novel | Microwave-Assisted Synthesis | Aminoguanidine hydrochloride, Carboxylic acids | Microwave irradiation, 180°C | 3 hours | Good to excellent (specific yields vary) | Significantly reduced reaction time, solvent-free potential.[5] | Requires specialized microwave reactor. |
Experimental Protocols
Established Method 1: Synthesis from Aminoguanidine Bicarbonate and Formic Acid[2]
This classical method provides a high yield of the parent 3-amino-1,2,4-triazole.
Materials:
-
Aminoguanidine bicarbonate
-
98-100% Formic acid
-
95% Ethanol
Procedure:
-
To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml round-bottomed flask, cautiously add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.
-
Heat the foaming mixture gently until gas evolution ceases and the solid dissolves completely.
-
Maintain the solution at 120°C for 5 hours.
-
After cooling, add 500 ml of 95% ethanol and heat to dissolve the product.
-
Filter the hot solution and evaporate the ethanol to dryness to obtain 3-amino-1,2,4-triazole. The reported yield is 95–97%.
Established Method 2: Cyclization of a Hydrazinecarboximidamide Derivative[3]
This convergent route allows for the synthesis of substituted 3-amino-1,2,4-triazoles.
Materials:
-
Substituted hydrazinecarboximidamide intermediate (e.g., from a sulfonic acid precursor and a hydrazine)
-
Trimethyl orthoformate
Procedure:
-
A mixture of the sulfonic acid intermediate (1.2 mmol) and the desired hydrazine (1.0 mmol) in anhydrous acetonitrile (1 mL) is stirred at room temperature for 1.5 hours.
-
The reaction mixture is concentrated to a solid.
-
Trimethyl orthoformate (1 mL) is added to the solid, and the mixture is heated overnight at 140°C in a sealed tube.
-
After cooling, the mixture is filtered through a short pad of silica gel, eluting with 20% methanol in dichloromethane to afford the desired 3-amino-1,2,4-triazole derivative.
Novel Method 3: Microwave-Assisted Synthesis[5]
This method offers a significant reduction in reaction time.
Materials:
-
Aminoguanidine hydrochloride
-
Carboxylic acid (e.g., propionic acid)
Procedure:
-
Prepare aminoguanidine hydrochloride by mixing aminoguanidine bicarbonate (0.1 mol) with a 37% solution of HCl (0.15 mol) and stirring for 2 hours, followed by evaporation of water.
-
Mix the resulting dry aminoguanidine hydrochloride (0.1 mol) with the carboxylic acid (0.12 mol) in a 100 mL microwave process vial.
-
Irradiate the mixture at 180°C for 3 hours in a multimode microwave reactor.
-
After cooling, the product can be purified by appropriate workup and recrystallization.
Visualizing Workflows and Biological Context
To further clarify the synthetic processes and the biological relevance of 3-amino-1,2,4-triazines, the following diagrams are provided.
Caption: Comparison of established and novel synthesis workflows.
Caption: Role of 3-Amino-1,2,4-triazines as PDK1 inhibitors.
Conclusion
The traditional synthesis of 3-amino-1,2,4-triazines via the reaction of aminoguanidine with formic acid remains a robust method, particularly for the unsubstituted parent compound, offering high yields with simple starting materials.[2] The cyclization of hydrazinecarboximidamide derivatives provides a versatile route to substituted analogs.[3] However, these established methods often require high temperatures and long reaction times.
Novel, greener approaches, such as microwave-assisted synthesis, present significant advantages in terms of reduced reaction times and the potential for solvent-free conditions, aligning with the principles of sustainable chemistry.[5] While requiring specialized equipment, the efficiency gains may justify the initial investment for high-throughput synthesis and library generation in drug discovery programs. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, available equipment, and the importance of green chemistry metrics in the research or development context.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-1,2,4-triazine: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-1,2,4-triazine, a compound that requires careful management as a hazardous substance.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory tract irritation[1][2][3][4]. The toxicological properties of this material have not been fully investigated, warranting a cautious approach to its handling and disposal[1]. Adherence to stringent safety protocols is mandatory to mitigate potential risks.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[2][3][4] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-body protective clothing as needed. |
| Eye Irritation (Category 2)[2][3][4] | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when splashing is possible. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System, Category 3)[2][3][4] | Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a NIOSH-approved respirator is recommended. |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations[2][5]. It is imperative to treat this compound as a hazardous waste and not dispose of it with municipal waste or release it into the environment[2].
1. Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with its full chemical name and appropriate hazard symbols.
-
Segregate waste containing this compound from other laboratory waste streams to prevent incompatible chemical reactions.
2. Containerization:
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical.
3. Spill Management:
-
In the event of a spill, wear the appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.
-
For larger spills, follow your institution's established emergency procedures for hazardous material spills.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
